molecular formula C18H18O5 B1149392 3'-Methyl-4-O-methylhelichrysetin CAS No. 109471-13-8

3'-Methyl-4-O-methylhelichrysetin

Cat. No.: B1149392
CAS No.: 109471-13-8
M. Wt: 314.33252
Attention: For research use only. Not for human or veterinary use.
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Description

3’-Methyl-4-O-methylhelichrysetin is a natural flavonoid compound found in some plants. It is known for its yellow crystalline solid form and good solubility. The compound has shown various pharmacological activities, including antioxidant, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

3’-Methyl-4-O-methylhelichrysetin can be synthesized through several chemical reactions involving chalcones. One common method involves the condensation of 2,4-dihydroxy-6-methoxy-3-methylacetophenone with 4-methoxybenzaldehyde under basic conditions. The reaction typically uses a base such as potassium hydroxide in ethanol as the solvent .

Industrial Production Methods

Industrial production of 3’-Methyl-4-O-methylhelichrysetin often involves extraction from natural sources, such as the barks of Cephalotaxus sinensis. The extraction process includes solvent extraction followed by purification using column chromatography .

Chemical Reactions Analysis

Types of Reactions

3’-Methyl-4-O-methylhelichrysetin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-Methyl-4-O-methylhelichrysetin has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Methyl-4-O-methylhelichrysetin involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

Comparison with Similar Compounds

3’-Methyl-4-O-methylhelichrysetin belongs to the chalcone family, which includes compounds such as:

  • 2’,4’-Dihydroxy-4,6’-dimethoxy-3’-methylchalcone
  • 4,2’,4’-Trihydroxy-3’-methoxychalcone

Compared to these similar compounds, 3’-Methyl-4-O-methylhelichrysetin is unique due to its specific methylation pattern, which contributes to its distinct pharmacological properties.

Biological Activity

3'-Methyl-4-O-methylhelichrysetin is a chalcone derivative notable for its diverse biological activities. This compound, characterized by its chemical formula C18H18O5C_{18}H_{18}O_5, is primarily derived from the barks of Cephalotaxus sinensis. Chalcones are known for their potential therapeutic applications due to their antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

Chalcones, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Research indicates that this compound demonstrates anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. This activity is particularly relevant in the context of chronic inflammatory diseases where inflammation plays a central role in disease progression.

Anticancer Properties

Several studies have highlighted the anticancer potential of chalcones. This compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Table 1: Summary of Biological Activities

Activity Mechanism References
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits cytokine production
AnticancerInduces apoptosis; modulates survival pathways

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).
  • Cell Signaling Modulation : It can modulate key signaling pathways like NF-kB and MAPK, which are crucial for inflammation and cancer progression.
  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells via intrinsic apoptotic pathways, often involving the activation of caspases.

Study on Anticancer Activity

A study published in Phytomedicine evaluated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines. The study also reported that treatment with this chalcone led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for inducing apoptosis.

Anti-inflammatory Effects in Animal Models

Another investigation assessed the anti-inflammatory effects of this compound using an animal model of arthritis. The results demonstrated a reduction in paw swelling and inflammatory markers in treated animals compared to controls. Histological analysis showed decreased infiltration of inflammatory cells in joint tissues.

Properties

IUPAC Name

(E)-1-(2,4-dihydroxy-6-methoxy-3-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-11-15(20)10-16(23-3)17(18(11)21)14(19)9-6-12-4-7-13(22-2)8-5-12/h4-10,20-21H,1-3H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJIHSNZSOFRQU-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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